3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454809
InChI: InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2
SMILES:
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol

3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17454809

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL -

Specification

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
IUPAC Name 3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2
Standard InChI Key YLUQSZPRZNNUNP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(CCO)N)F)F)F

Introduction

PropertyValue
Molecular FormulaC₉H₉F₃NO
Molecular Weight207.17 g/mol
CAS NumberNot explicitly provided
SMILESOC(CN)C1=C(F)C(=C(C=C1)F)F

The compound’s stereochemistry is significant; the (3R)-enantiomer is explicitly documented as a distinct entity with potential chiral-specific bioactivity.

Chemical Structure and Stereochemistry

Molecular Architecture

The molecule features a three-carbon chain (propanol backbone) with:

  • A hydroxyl group (-OH) at the first carbon.

  • An amino group (-NH₂) and a 2,3,4-trifluorophenyl ring at the third carbon.

The trifluorophenyl group’s fluorine atoms create a polarized aromatic system, enhancing dipole interactions and steric hindrance. This structure is confirmed via NMR spectroscopy, which resolves signals for fluorine and proton environments.

Stereochemical Considerations

The (3R)-enantiomer, (3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol, is synthesized through asymmetric catalysis or chiral resolution. Enantiomeric purity is critical for pharmaceutical applications, as biological systems often exhibit stereoselectivity. For example, the (3R)-form may bind preferentially to specific enzyme pockets due to spatial compatibility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Typical synthetic routes involve:

  • Friedel-Crafts Acylation: Introducing the trifluorophenyl group to a propanol precursor.

  • Reductive Amination: Converting ketone intermediates to amino alcohols using sodium borohydride or hydrogenation.

  • Purification: Column chromatography or recrystallization to isolate the product.

Industrial Manufacturing

Industrial processes prioritize efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and yield by maintaining optimal temperature and pressure.

  • Automated Purification Systems: Reduce human intervention and improve consistency.

Physicochemical Properties

Physical Properties

PropertyValue
Melting PointNot reported
SolubilityModerate in polar solvents
Lipophilicity (LogP)Increased due to fluorine

Chemical Stability

The compound is stable under standard conditions but susceptible to oxidation at the amino group. Storage under inert atmospheres is recommended.

Chemical Reactivity and Functionalization

Key Reactions

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄ in acidic mediumKetone derivative
ReductionNaBH₄ in methanolAmino alcohol derivatives
Electrophilic SubstitutionHNO₃/H₂SO₄Nitro-substituted analogs

Mechanism of Action and Biological Interactions

The trifluorophenyl group facilitates strong hydrogen bonding with protein residues, inducing conformational changes in enzymes or receptors. For example, in kinase inhibition, the compound’s fluorine atoms interact with hydrophobic pockets, displacing water molecules and enhancing binding affinity.

Analytical Characterization Techniques

Spectroscopic Methods

TechniqueKey Observations
¹H NMRδ 1.8 (m, 2H, CH₂), δ 3.6 (t, OH)
¹⁹F NMRδ -120 ppm (trifluorophenyl)
Mass Spectrometrym/z 207 [M+H]⁺

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound serves as a building block for:

  • Kinase Inhibitors: Targeting cancer pathways.

  • Antidepressants: Modulating serotonin receptors.

Comparative Efficacy

Parameter3-Amino-3-(2,3,4-TFP)propan-1-OL3-(2,3,6-TFP)propan-1-ol
Lipophilicity (LogP)2.11.8
Metabolic StabilityHighModerate

Future Research Directions

  • Pharmacokinetic Studies: Absorption, distribution, and excretion profiles.

  • Target Identification: High-throughput screening for novel biological targets.

  • Synthetic Optimization: Developing enantioselective routes for industrial-scale production.

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